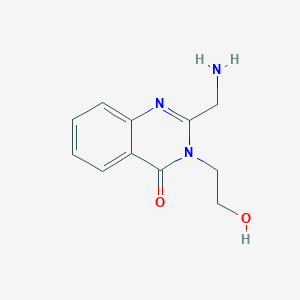
Ethyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and natural products .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves multicomponent reactions. One common method is the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction forms the tetrahydroisoquinoline core, which can then be further functionalized to introduce the ethyl ester and methyl groups.
Industrial Production Methods
Industrial production methods for this compound often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and co-oxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) can enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
Ethyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or fully reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often require the use of strong bases or acids to facilitate the reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroisoquinolines .
科学研究应用
Ethyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has a wide range of applications in scientific research:
作用机制
The mechanism of action of ethyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. By inhibiting MAO, the compound can increase the levels of neurotransmitters in the brain, potentially exerting neuroprotective effects .
相似化合物的比较
Ethyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be compared with other similar compounds, such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Exhibits anti-inflammatory effects.
3,4-Dihydroisoquinoline derivatives: Used in the synthesis of various alkaloids and pharmaceuticals.
These compounds share the tetrahydroisoquinoline core but differ in their functional groups and specific biological activities, highlighting the unique properties of this compound .
属性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC 名称 |
ethyl 3-methyl-2,4-dihydro-1H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-3-16-12(15)13(2)8-10-6-4-5-7-11(10)9-14-13/h4-7,14H,3,8-9H2,1-2H3 |
InChI 键 |
PNJRCOUVCARPHU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CC2=CC=CC=C2CN1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(3-pyridazinyl)-](/img/structure/B11885124.png)
![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11885133.png)










